

2-Methylbenzoyl Bromide: Technical Profile & Synthetic Utility

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Compound of Interest

Compound Name: 2-Methylbenzoyl bromide

Cat. No.: B8690076

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Part 1: Executive Summary & Critical Distinction

Compound Identity: **2-Methylbenzoyl bromide** Synonyms: o-Toluoyl bromide; 2-Methylbenzenecarbonyl bromide CAS Registry Number: 20045-96-9 (approximate/analogous reference; verify specific supplier batch) Molecular Formula:

Molecular Weight: 199.05 g/mol

Critical Safety & Technical Distinction

Do not confuse this compound with 2-Methylbenzyl bromide (CAS 89-92-9).

- **2-Methylbenzoyl bromide** (Acyl Bromide): Contains a reactive carbonyl group ($\text{C}=\text{O}$). Used for acylation (forming ketones, amides, esters). reacts violently with water.
- 2-Methylbenzyl bromide (Alkyl Bromide): Contains a bromomethyl group (CH_2Br). Used for alkylation.^[1] Lachrymator.

This guide focuses exclusively on the acyl bromide derivative, a specialized reagent in organic synthesis where the enhanced leaving group ability of bromide is required over the

corresponding chloride.

Part 2: Molecular Architecture & Physicochemical Profile

The reactivity of **2-methylbenzoyl bromide** is defined by the interplay between the electrophilic carbonyl carbon and the steric bulk of the ortho-methyl group.

Structural Analysis

The molecule features a benzene ring substituted at the 1-position with an acyl bromide group and at the 2-position with a methyl group.

- **Electronic Effect:** The methyl group is weakly electron-donating (+I effect), which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl bromide.
- **Steric Effect (The "Ortho Effect"):** The 2-methyl group exerts significant steric hindrance.^[2] It prevents the carbonyl group from achieving coplanarity with the aromatic ring, reducing conjugation. More importantly, it hinders the approach of nucleophiles to the carbonyl carbon, significantly altering kinetic profiles compared to para or meta isomers.

Physicochemical Properties (Estimated vs. Experimental)

Property	Value / Description	Technical Note
Physical State	Liquid or low-melting solid	Likely solidifies near room temperature (approx. 10–20°C).
Boiling Point	~220–230°C (at 760 mmHg)	Higher than o-toluoyl chloride (212°C) due to the heavier Br atom.
Density	> 1.4 g/mL	Significantly denser than the chloride derivative.
Solubility	Soluble in DCM, Toluene, Ether	Reacts/Decomposes in water and alcohols.
Appearance	Colorless to pale yellow fuming liquid	Darkens upon exposure to light/moisture (liberation).

Part 3: Synthetic Pathways & Production

The synthesis of **2-methylbenzoyl bromide** typically avoids direct bromination of the aldehyde due to side reactions. The most robust pathway involves the conversion of o-toluic acid.

Primary Synthesis: Halogen Exchange via Phosphorus Tribromide

This method is preferred for laboratory-scale synthesis due to its high yield and operational simplicity.

Reagents: o-Toluic acid, Phosphorus Tribromide (

), Solvent: Anhydrous Dichloromethane (DCM) or Benzene.

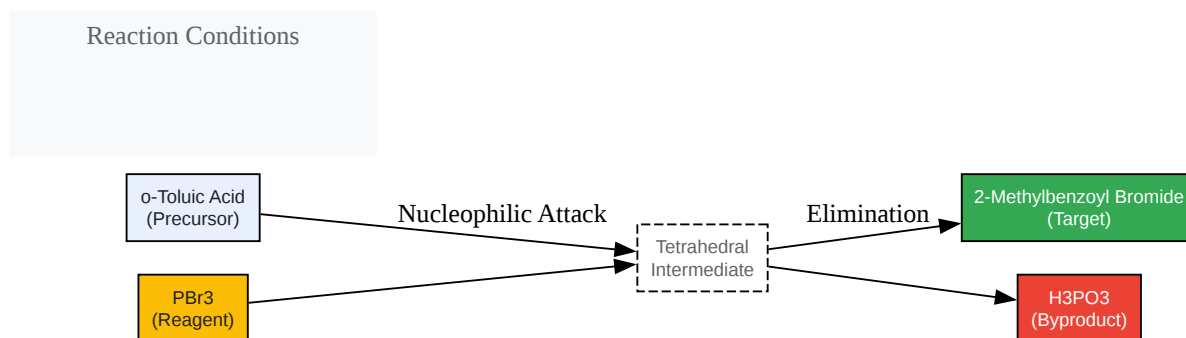
Protocol:

- Setup: Flame-dried 3-neck flask equipped with an addition funnel, reflux condenser, and

inlet.

- Dissolution: Dissolve o-toluic acid (1.0 eq) in anhydrous DCM.
- Addition: Cool to 0°C. Add (0.4 eq) dropwise. The stoichiometry requires 1 mole of for every 3 moles of acid.
- Reflux: Warm to room temperature, then reflux for 2–4 hours. Monitor via IR (disappearance of -OH stretch, appearance of acyl halide C=O at $\sim 1790\text{ cm}^{-1}$).
- Isolation: Decant from the phosphorous acid syrup formed at the bottom. Remove solvent under reduced pressure.[3] Distill the residue under vacuum to obtain pure bromide.

Visualization: Synthetic Pathway



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Caption: Conversion of o-toluic acid to **2-methylbenzoyl bromide** via phosphorous tribromide mediated halogenation.

Part 4: Reactivity & Mechanistic Insights[4] The Nucleophilic Acyl Substitution Mechanism

2-Methylbenzoyl bromide reacts via an addition-elimination mechanism. The bromide ion (

) is an excellent leaving group (better than

), which theoretically accelerates the second step of the mechanism.

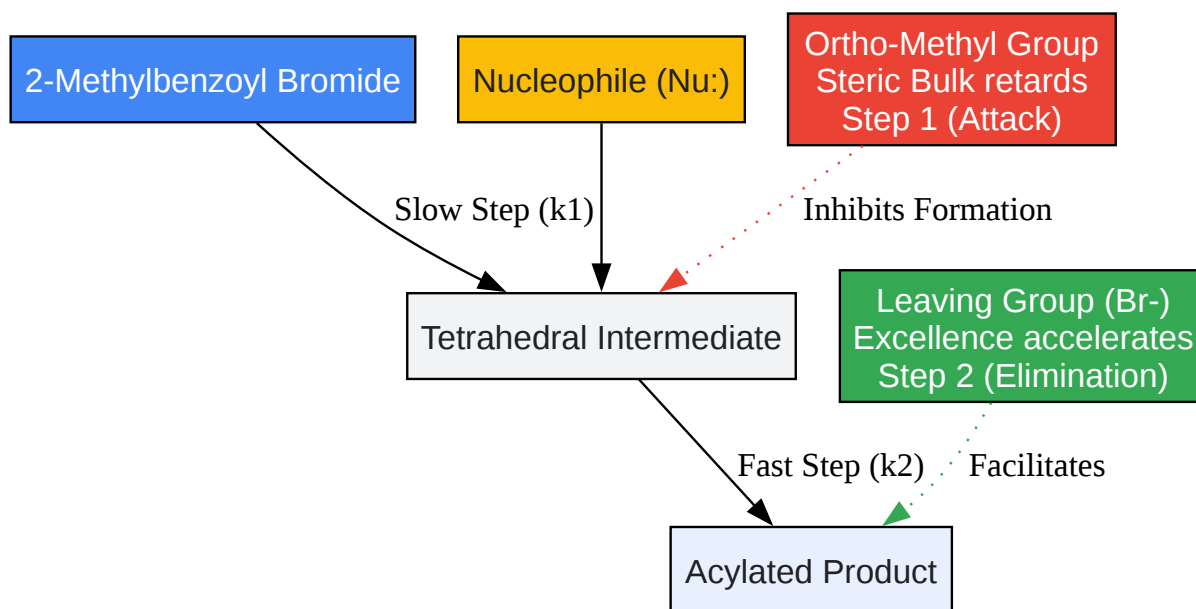
However, the reaction rate is often controlled by the first step (nucleophilic attack), which is retarded by the ortho-methyl group.

Comparative Reactivity Matrix

Reagent	Leaving Group Ability	Steric Hindrance	Overall Reactivity (vs Nucleophiles)
Benzoyl Chloride	Moderate ()	Low	Baseline
Benzoyl Bromide	High ()	Low	High (Fastest)
2-Methylbenzoyl Chloride	Moderate ()	High (ortho-Me)	Low
2-Methylbenzoyl Bromide	High ()	High (ortho-Me)	Moderate (Faster than the chloride, slower than unsubstituted bromide)

Expert Insight: Researchers often select the bromide over the chloride when working with bulky nucleophiles (e.g., secondary amines, tertiary alcohols). The enhanced leaving group ability of the bromide compensates for the steric penalty imposed by the ortho-methyl group, allowing the reaction to proceed under milder conditions than would be required for the chloride.

Visualization: Steric vs. Electronic Effects



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Caption: Mechanistic interplay: The superior leaving group (Br) attempts to offset the kinetic penalty of the ortho-methyl steric hindrance.

Part 5: Applications in Medicinal Chemistry[1][5][6]

Friedel-Crafts Acylation

Used to synthesize aryl ketones (e.g., precursors to diaryl ketone drugs).

- Advantage: The bromide often requires less vigorous Lewis Acid catalysis compared to the chloride, reducing the risk of methyl group migration or demethylation on the substrate.

Synthesis of Hindered Amides

In drug discovery, "ortho-substituted" benzamides are privileged scaffolds (e.g., in certain antipsychotics or kinase inhibitors).

- Workflow: Reaction of **2-methylbenzoyl bromide** with anilines.
- Protocol Note: Due to the steric clash, these reactions often require a stronger base (like NaH) or higher temperatures if the aniline is also substituted.

Part 6: Handling, Safety, & Stability[7]

Signal Word: DANGER

Hazard Category	Description	Precaution
Corrosive	Causes severe skin burns and eye damage.	Wear nitrile gloves (double gloved), face shield, and lab coat.
Lachrymator	Potent tear gas effect.	Handle ONLY in a functioning fume hood.
Water Reactive	Reacts violently with water to release HBr gas.	Store in a desiccator. Quench glassware in a base bath (dilute NaOH).

Quenching Protocol (Self-Validating):

- Do not pour water directly into the reagent.
- Dilute the waste reagent with an inert solvent (DCM or Toluene).
- Slowly add this solution to a stirred mixture of ice and saturated Sodium Bicarbonate ().
- Validation: Test pH of the aqueous layer. It must remain neutral/basic. If acidic, add more bicarbonate.

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